molecular formula C14H17N3O3S B5875223 3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5875223
M. Wt: 307.37 g/mol
InChI Key: UQTHJJJRFHRVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is believed to exert its anti-cancer effects by activating the innate immune system. Specifically, this compound has been shown to stimulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which in turn activate immune cells such as macrophages and natural killer cells to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, activation of immune cells, and inhibition of tumor angiogenesis. However, this compound has also been shown to have some toxic effects, including hepatotoxicity and vascular damage.

Advantages and Limitations for Lab Experiments

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments, including its relatively simple synthesis and well-characterized mechanism of action. However, this compound also has some limitations, including its toxicity and the mixed results of clinical trials.

Future Directions

There are several potential future directions for research on 3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, including:
1. Identifying biomarkers that can predict response to this compound treatment in cancer patients.
2. Developing new formulations of this compound that can improve its efficacy and reduce its toxicity.
3. Exploring the potential of this compound in combination with other anti-cancer agents to improve treatment outcomes.
4. Investigating the role of this compound in other disease models, such as infectious diseases and autoimmune disorders.
5. Further elucidating the mechanism of action of this compound and its effects on the immune system.

Synthesis Methods

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is typically synthesized using a multi-step process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,4-diethoxybenzoyl chloride. The resulting compound is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been the subject of numerous scientific studies exploring its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. However, clinical trials have yielded mixed results, with some studies showing promising results while others have failed to demonstrate significant efficacy.

Properties

IUPAC Name

3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-19-11-7-6-10(8-12(11)20-5-2)13(18)15-14-17-16-9(3)21-14/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTHJJJRFHRVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.